![molecular formula C11H6N2O2 B3044958 2H-indeno[2,1-c]pyridazine-3,9-dione CAS No. 100595-21-9](/img/structure/B3044958.png)
2H-indeno[2,1-c]pyridazine-3,9-dione
Overview
Description
2H-indeno[2,1-c]pyridazine-3,9-dione is a derivative of pyridazine . Pyridazines are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . This compound is part of a category of pyridazine which contain nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .
Synthesis Analysis
The synthesis of 2H-indeno[2,1-c]pyridazine-3,9-dione can be achieved through the Knoevenagel condensation of phthalic anhydride with ethyl cyanoacetate . This reaction provides a ready entry into the 2H-indeno[2,1-c]pyridazine-3,9-dione .Molecular Structure Analysis
The molecular structure of 2H-indeno[2,1-c]pyridazine-3,9-dione consists of a six-membered ring with nitrogen atoms at positions 1 and 2, and a keto functionality .Chemical Reactions Analysis
Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . It has been used in the design of various drugs and agrochemicals .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Routes : The Knoevenagel condensation of phthalic anhydride with ethyl cyanoacetate provides a pathway to synthesize 2H-indeno[2,1-c]pyridazine-3,9-dione. This synthesis also leads to other related chemical structures, demonstrating the versatility of this method in producing a range of indeno[2,1-c]pyridazine derivatives (Renfrew & Bostock, 1977).
Applications in Materials Science
- Electrochromic Applications : Novel electron acceptors derived from pyrrolo-acenaphtho-pyridazine-diones, which include structures related to 2H-indeno[2,1-c]pyridazine-3,9-dione, have been synthesized for use in electrochromic applications. These compounds, with their low-lying lowest unoccupied molecular orbital (LUMO) levels, exhibit reversible color changes and outstanding redox stability, making them suitable for electrochromic devices (Cho et al., 2015).
Biochemical Research
- Antimicrobial Properties : Certain derivatives of 9H-indeno[2,1-c]pyridazine N-oxides have shown moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. This suggests potential applications of these compounds in the development of antimicrobial agents (Gavini et al., 2000).
Pharmacological Aspects (Excluding Drug Use and Dosage)
- Monoamine Oxidase Inhibitors : Some indeno[1,2-c]pyridazines, a class closely related to 2H-indeno[2,1-c]pyridazine-3,9-dione, have been synthesized and evaluated as potential monoamine oxidase type A inhibitors. These studies highlight the potential therapeutic applications of these compounds in treating conditions related to monoamine oxidase activity (Rimaz et al., 2017).
Mechanism of Action
Future Directions
Pyridazinone and its derivatives have shown a wide range of pharmacological activities, making them an important element of pharmacophore . Future research could focus on exploring the influence of structural changes on the pharmacodynamic profile of the pyridazinone moiety . Additionally, the synthesis of diverse spiro-imidazo pyridine-indene derivatives could be another area of interest .
properties
IUPAC Name |
2H-indeno[2,1-c]pyridazine-3,9-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c14-9-5-8-6-3-1-2-4-7(6)11(15)10(8)13-12-9/h1-5H,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYICMRFRKSZKCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=O)NN=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143414 | |
Record name | 2H-Indeno(2,1-c)pyridazine-3,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100595-21-9 | |
Record name | 2H-Indeno(2,1-c)pyridazine-3,9-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100595219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Indeno(2,1-c)pyridazine-3,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30143414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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